molecular formula C16H22N2O3 B12164443 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B12164443
M. Wt: 290.36 g/mol
InChI Key: YCEVAIWVUPFCLL-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the benzofuran derivative with an acylating agent such as acetic anhydride or acetyl chloride.

    Attachment of the morpholine moiety: The final step involves the reaction of the intermediate with morpholine under suitable conditions, often in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The morpholine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on its effects on various biological pathways and its potential as a drug candidate.

    Chemical Biology: It is used as a probe to study the function of specific proteins and enzymes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1-benzofuran-2-yl)ethylamine
  • 2-(2,3-dihydro-1-benzofuran-5-yl)acetamide
  • 2-(2,3-dihydro-1-benzofuran-7-yl)ethylamine

Uniqueness

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of both the benzofuran and morpholine moieties, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C16H22N2O3/c19-16(17-4-5-18-6-9-20-10-7-18)12-13-1-2-14-3-8-21-15(14)11-13/h1-2,11H,3-10,12H2,(H,17,19)

InChI Key

YCEVAIWVUPFCLL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCCN3CCOCC3

Origin of Product

United States

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